1,4-Diaminocyclohexane-1-carboxylic acid

概要

説明

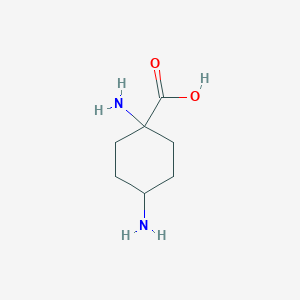

1,4-Diaminocyclohexane-1-carboxylic acid (CAS: 40951-41-5) is a cyclohexane derivative featuring two amino groups at the 1,4-positions and a carboxylic acid group at the 1-position. Its molecular formula is C₇H₁₄N₂O₂, with a molecular weight of 158.2 g/mol . The compound is marketed by TRC (Toronto Research Chemicals) for research purposes, though purity and storage details are unspecified in available data .

準備方法

Curtius Rearrangement from Hexahydrophthalic Anhydride

The Curtius rearrangement offers a direct route to cyclic β-amino acids. Hexahydrophthalic anhydride (1) undergoes aminolysis with aqueous ammonia to form the corresponding diamide (2). Subsequent Hofmann degradation with bromine and sodium hydroxide generates 1,4-diaminocyclohexane-1-carboxylic acid (3) (Scheme 1) .

Reaction Conditions :

-

Aminolysis : 1 reacts with NH₃ at 80°C for 6 hours.

-

Hofmann Degradation : 2 treated with Br₂/NaOH at 0–5°C, followed by hydrolysis.

Yield : ~70% overall yield .

Advantages : High stereochemical retention; scalable for industrial production.

Limitations : Requires handling hazardous bromine.

β-Lactam Ring-Opening Synthesis

Cycloaddition of chlorosulfonyl isocyanate (CSI) to cyclohexene (4) forms bicyclic β-lactam (5). Acidic hydrolysis of 5 opens the lactam ring, yielding this compound (3) (Scheme 2) .

Reaction Conditions :

-

Cycloaddition : 4 and CSI react at −20°C in dichloromethane.

-

Hydrolysis : 5 treated with HCl (6 M) at reflux for 12 hours.

Yield : 85–90% .

Advantages : High regioselectivity; avoids toxic reagents.

Limitations : Requires stringent temperature control.

Strecker Reaction of Imines

The Strecker reaction enables α,β-diamination via imine intermediates. Cyclohexanone (6) reacts with ammonium chloride and sodium cyanide to form α-aminonitrile (7), which is hydrolyzed to this compound (3) (Scheme 3) .

Reaction Conditions :

-

Imine Formation : 6, NH₄Cl, and NaCN in methanol at 25°C.

-

Hydrolysis : 7 treated with HCl (conc.) at 100°C.

Yield : 60–65% .

Advantages : Single-step diamination; cost-effective reagents.

Limitations : Moderate diastereoselectivity (dr 3:1).

Catalytic Asymmetric Hydrogenation of Enamines

Enamines derived from cyclohexenecarboxylates (8) undergo hydrogenation with chiral Ru catalysts to yield cis-β-amino esters (9). Epimerization with NaOEt converts 9 to trans-β-amino esters (10), which are hydrolyzed to 3 (Scheme 4) .

Reaction Conditions :

-

Hydrogenation : 8, Ru/(S)-BINAP, H₂ (50 psi), 25°C.

-

Epimerization : 9 treated with NaOEt in ethanol.

Yield : 95% (99% ee) .

Advantages : Enantioselective; high optical purity.

Limitations : Requires expensive chiral ligands.

High-Pressure Amination of 1,4-Cyclohexanediol

Adapted from diamine synthesis , 1,4-cyclohexanediol (11) reacts with liquid ammonia at 220–250°C under 10–15 MPa to form 1,4-cyclohexanediamine (12). Subsequent carboxylation with CO₂ under acidic conditions yields 3 (Scheme 5) .

Reaction Conditions :

-

Amination : 11 and NH₃ at 15 MPa, 250°C for 12 hours.

-

Carboxylation : 12, CO₂, HCl (6 M) at 100°C.

Yield : 93% (amination step); 80% overall .

Advantages : Industrial scalability; avoids metal catalysts.

Limitations : High-pressure equipment required.

Diels-Alder Cycloaddition Followed by Functionalization

Danishefsky’s diene (13) reacts with methyl 2-acetamidoacrylate (14) to form cycloadduct (15). Reductive amination and hydrolysis yield 1-amino-4-hydroxycyclohexane-1-carboxylic acid (16), which is aminated to 3 (Scheme 6) .

Reaction Conditions :

-

Cycloaddition : 13 and 14 in toluene at 110°C.

-

Reduction : 15 with NaBH₃CN in methanol.

Comparative Analysis of Methods

| Method | Yield | Stereocontrol | Scalability |

|---|---|---|---|

| Curtius Rearrangement | 70% | Moderate | High |

| β-Lactam Opening | 90% | High | Moderate |

| Strecker Reaction | 65% | Low | High |

| Asymmetric Hydrogenation | 95% | Excellent | Low |

| High-Pressure Amination | 80% | Moderate | High |

| Diels-Alder Functionalization | 75% | High | Moderate |

化学反応の分析

1,4-Diaminocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield cyclohexane derivatives with different functional groups.

Substitution: The amino groups can participate in substitution reactions, forming derivatives with various substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

1,4-Diaminocyclohexane-1-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules.

Biology: This compound is used in the study of enzyme mechanisms and protein interactions.

Industry: It is used in the production of polymers and as a precursor for various chemical compounds.

作用機序

The mechanism of action of 1,4-diaminocyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The carboxylic acid group can also participate in these interactions, enhancing the compound’s binding affinity and specificity .

類似化合物との比較

Comparison with Structurally Similar Compounds

Aminocyclohexane Carboxylic Acid Derivatives

(a) 1-Amino-1-cyclohexanecarboxylic Acid (CAS: 2756-85-6)

- Molecular Formula: C₇H₁₃NO₂

- Molecular Weight : 143.18 g/mol

- Key Differences: Contains a single amino and carboxylic acid group at the same carbon (1-position).

- Physical Properties : Melting point >300°C, indicating high thermal stability .

(b) trans-2-Amino-1-cyclohexanecarboxylic Acid (CAS: 5691-19-0)

- Molecular Formula: C₇H₁₃NO₂

- Molecular Weight : 143.18 g/mol

- Key Differences: Positional isomer with amino group at the 2-position (trans configuration) and carboxylic acid at 1-position.

- Physical Properties: Melting point 274–278°C, lower than the 1-amino analog, suggesting reduced stability .

| Compound | CAS | Functional Groups | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| 1,4-Diaminocyclohexane-1-carboxylic acid | 40951-41-5 | 2 × NH₂, 1 × COOH | 158.2 | Not reported |

| 1-Amino-1-cyclohexanecarboxylic acid | 2756-85-6 | 1 × NH₂, 1 × COOH | 143.18 | >300 |

| trans-2-Amino-1-cyclohexanecarboxylic acid | 5691-19-0 | 1 × NH₂ (trans), 1 × COOH | 143.18 | 274–278 |

Cyclohexane Dicarboxylic Acids

(a) cis-Cyclohexane-1,4-dicarboxylic Acid (CAS: 619-81-8)

- Molecular Formula : C₈H₁₂O₄

- Molecular Weight : 172.18 g/mol

- Key Differences : Contains two carboxylic acid groups in cis configuration.

- Structural Insights : The cis isomer was structurally characterized in 2009, contrasting with the trans isomer, which has been studied for over 40 years .

- Applications : Used in co-crystal engineering and materials science .

(b) 1,4-Cyclohexanedicarboxylic Acid (CHDA) (CAS: 1076-97-7)

- Molecular Formula : C₈H₁₂O₄

- Molecular Weight : 172.18 g/mol

- Key Differences: Non-amino derivative with two carboxylic acid groups.

- Hazard Profile : Classified with warnings for respiratory, skin, and eye irritation .

- Applications : Industrial applications in polymer synthesis (e.g., coatings, adhesives) .

| Compound | CAS | Functional Groups | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| cis-Cyclohexane-1,4-dicarboxylic acid | 619-81-8 | 2 × COOH (cis) | 172.18 | Co-crystal engineering |

| 1,4-Cyclohexanedicarboxylic acid (CHDA) | 1076-97-7 | 2 × COOH | 172.18 | Polymer synthesis |

Heterocyclic Analogs

1H-Azepine-4-amino-4-carboxylic Acid

- Key Differences : Azepine (7-membered ring) vs. cyclohexane (6-membered ring).

- Applications : Demonstrated to induce helical conformations in peptides, highlighting its role in biomimetic chemistry .

(R)-Benzyl 5-Methyl-1,4-diazepane-1-carboxylate

- Key Differences : Diazepane (7-membered ring with two nitrogen atoms) and ester functionality.

- Applications : Investigated in medicinal chemistry for its conformational influence on bioactive molecules .

Research Findings and Implications

- Synthetic Accessibility: this compound lacks detailed synthesis data in the evidence, whereas 1,4-cyclohexanedicarboxaldehyde (a related compound) is synthesized via oxidation of 3-cyclohexene-1-formaldehyde .

- Stability and Reactivity: The amino groups in this compound may enhance metal coordination capabilities compared to dicarboxylic acid analogs, which are more acidic but lack nitrogen-based donor sites.

生物活性

1,4-Diaminocyclohexane-1-carboxylic acid (DACH) is a compound of significant interest in various fields, including medicinal chemistry and biochemistry. Its structural features allow it to participate in multiple biological activities, particularly as a ligand in coordination chemistry and as a potential therapeutic agent. This article reviews the biological activity of DACH, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : CHNO\

- Molecular Weight : 114.19 g/mol

- CAS Number : 2615-25-0

DACH exists in two stereoisomeric forms, namely cis and trans, with the trans isomer being more commonly studied due to its stability and reactivity.

Antitumor Activity

DACH has been investigated for its role in enhancing the efficacy of platinum-based antitumor agents. A notable study demonstrated that complexes formed with cis-DACH and platinum(II) exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the ability of DACH to facilitate DNA interaction through the formation of stable adducts, which hinder DNA replication and transcription processes .

Table 1: Cytotoxicity of DACH-Platinum Complexes

| Complex Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Cis-DACH-Pt(II) | A549 (Lung Cancer) | 5.2 | |

| Cis-DACH-Pt(IV) | MCF-7 (Breast Cancer) | 4.8 | |

| Trans-DACH-Pt(II) | HeLa (Cervical Cancer) | 6.0 |

Enzyme Inhibition

Research has shown that DACH can act as an inhibitor for certain metalloenzymes. For example, it has been reported to inhibit thermolysin, a zinc-dependent endopeptidase, by chelating the metal ion necessary for enzyme activity. This inhibition can lead to potential applications in developing therapeutic agents targeting proteases involved in cancer progression .

Chiral Solvating Agent

DACH derivatives have also been employed as chiral solvating agents in NMR spectroscopy. Their ability to differentiate between enantiomers makes them valuable in pharmaceutical applications where enantiomeric purity is crucial .

Study on Antitumor Mechanism

A comprehensive study explored the interaction of cis-DACH with DNA bases and nucleosides. The research found that the binding affinity of cis-DACH-platinum complexes was significantly higher than that of traditional cisplatin, suggesting a potential for improved therapeutic outcomes in cancer treatment .

Chiral Recognition

In another study focusing on chiral recognition, DACH derivatives were utilized to determine enantiomeric excess in racemic mixtures of carboxylic acids via NMR spectroscopy. The results indicated that these derivatives could effectively enhance the resolution of chiral compounds, showcasing their utility beyond mere biological activity .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 1,4-diaminocyclohexane-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : Synthesis of this compound typically involves multi-step routes, such as selective amination of cyclohexane derivatives or reductive amination of ketocarboxylic acid precursors. For example, patents like CN112892601A describe catalytic hydrogenation or chiral resolution methods to control stereochemistry . Critical parameters include pH (to avoid side reactions), temperature (to prevent racemization), and catalyst choice (e.g., palladium for hydrogenation). Characterization via HPLC or chiral GC is essential to confirm enantiomeric purity.

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish between cis/trans isomers of this compound?

- Methodological Answer :

- NMR : Coupling constants () in H NMR differentiate cis/trans isomers. For trans isomers, axial-equatorial proton coupling (e.g., ) is observed, while cis isomers show smaller values due to equatorial-equatorial interactions .

- IR : Carboxylic acid O-H stretching (~2500-3300 cm) and amine N-H bending (~1600 cm) bands vary with hydrogen-bonding networks influenced by stereochemistry.

- MS : High-resolution mass spectrometry (HRMS) confirms molecular formula (CHNO), while fragmentation patterns reveal stability differences between isomers .

Q. What storage conditions are optimal for preserving the stability of this compound?

- Methodological Answer : Store under inert gas (argon/nitrogen) at 2–8°C in airtight containers to prevent oxidation of amino groups. Avoid exposure to moisture (to prevent hydrolysis) and light (to reduce photodegradation). Stability tests via accelerated aging (40°C/75% RH for 6 months) can predict shelf-life .

特性

IUPAC Name |

1,4-diaminocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c8-5-1-3-7(9,4-2-5)6(10)11/h5H,1-4,8-9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXVAESNIUKCIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901288642 | |

| Record name | 1,4-Diaminocyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901288642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40951-41-5 | |

| Record name | 1,4-Diaminocyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40951-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Diaminocyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901288642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。